molecular formula C10H12N6O2 B14339103 1-N,3-N-bis[(E)-hydrazinylidenemethyl]benzene-1,3-dicarboxamide

1-N,3-N-bis[(E)-hydrazinylidenemethyl]benzene-1,3-dicarboxamide

Cat. No.: B14339103
M. Wt: 248.24 g/mol
InChI Key: PMYBRGMKSATFHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-N,3-N-bis[(E)-hydrazinylidenemethyl]benzene-1,3-dicarboxamide is a complex organic compound characterized by its unique structure, which includes hydrazinylidenemethyl groups attached to a benzene-1,3-dicarboxamide core

Preparation Methods

The synthesis of 1-N,3-N-bis[(E)-hydrazinylidenemethyl]benzene-1,3-dicarboxamide typically involves multistep synthetic routes. One common method includes the reaction of benzene-1,3-dicarboxylic acid with hydrazine derivatives under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-N,3-N-bis[(E)-hydrazinylidenemethyl]benzene-1,3-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where hydrazinylidenemethyl groups can be replaced by other nucleophiles. Common reagents and conditions for these reactions vary, but they often involve standard laboratory techniques and reagents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-N,3-N-bis[(E)-hydrazinylidenemethyl]benzene-1,3-dicarboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.

    Medicine: Research is ongoing into its potential use as an anticancer agent, given its ability to interact with biological molecules.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-N,3-N-bis[(E)-hydrazinylidenemethyl]benzene-1,3-dicarboxamide involves its interaction with molecular targets such as enzymes and receptors. The hydrazinylidenemethyl groups play a crucial role in binding to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, depending on the specific application.

Comparison with Similar Compounds

1-N,3-N-bis[(E)-hydrazinylidenemethyl]benzene-1,3-dicarboxamide can be compared with other similar compounds, such as:

    N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Another compound with a similar core structure but different substituents.

    N,N′-bis(2-mercaptoethyl)isophthalamide: Known for its use as a mercury chelator and antioxidant. The uniqueness of this compound lies in its specific hydrazinylidenemethyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H12N6O2

Molecular Weight

248.24 g/mol

IUPAC Name

1-N,3-N-bis[(E)-hydrazinylidenemethyl]benzene-1,3-dicarboxamide

InChI

InChI=1S/C10H12N6O2/c11-15-5-13-9(17)7-2-1-3-8(4-7)10(18)14-6-16-12/h1-6H,11-12H2,(H,13,15,17)(H,14,16,18)

InChI Key

PMYBRGMKSATFHS-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)C(=O)N/C=N/N)C(=O)N/C=N/N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC=NN)C(=O)NC=NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.